Cas no 33453-23-5 (2(1H)-Quinazolinone,1-(cyclopropylmethyl)-6-methoxy-4-phenyl-)
33453-23-5 structure
Product Name:2(1H)-Quinazolinone,1-(cyclopropylmethyl)-6-methoxy-4-phenyl-
Numero CAS:33453-23-5
MF:C19H18N2O2
MW:306.358424663544
CID:313065
PubChem ID:36489
Update Time:2025-04-19
2(1H)-Quinazolinone,1-(cyclopropylmethyl)-6-methoxy-4-phenyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2(1H)-Quinazolinone,1-(cyclopropylmethyl)-6-methoxy-4-phenyl-
- 1-(cyclopropylmethyl)-6-methoxy-4-phenylquinazolin-2-one
- 1-(Cyclopropyl-methyl)-4-phenyl-6-methoxy-1H-chinazolinon-(2)
- 1-(Cyclopropylmethyl)-6-methoxy-4-phenyl-2(1H)-quinazolinone
- 1-Cyclopropylmethyl-4-phenyl-6-methoxy-2(1H)-chinazolinon
- 1-Cyclopropylmethyl-4-phenyl-6-methoxy-2(1H)-quinazolinone
- 1-cyclopropylmethyl-6-methoxy-4-phenyl-1H-quinazolin-2-one
- 2(1H)-Quinazolinone,1-(cyclopropylmethyl)-6-methoxy-4-phenyl
- Ciproquazona
- CIPROQUAZONE
- Ciproquazonum [INN-Latin]
- SL-573
- DTXSID40187102
- SL 573
- 1-CYCLOPROPYLMETHYL-6-METHOXY-4-PHENYL-2(1H)QUINAZOLINONE
- VAFNJIFAZJWWNI-UHFFFAOYSA-N
- CIPROQUAZONE [JAN]
- CHEMBL2107569
- BRN 0761592
- Q27286381
- Oprea1_210716
- 33453-23-5
- Ciproquazonum
- Ciproquazone [INN]
- NS00125886
- SCHEMBL287449
- Ciproquazona [INN-Spanish]
- 2(1H)-Quinazolinone, 1-(cyclopropylmethyl)-6-methoxy-4-phenyl-
- P8S0GE5Q4I
- UNII-P8S0GE5Q4I
-
- Inchi: 1S/C19H18N2O2/c1-23-15-9-10-17-16(11-15)18(14-5-3-2-4-6-14)20-19(22)21(17)12-13-7-8-13/h2-6,9-11,13H,7-8,12H2,1H3
- Chiave InChI: VAFNJIFAZJWWNI-UHFFFAOYSA-N
- Sorrisi: O=C1N=C(C2C=CC=CC=2)C2C=C(C=CC=2N1CC1CC1)OC
Proprietà calcolate
- Massa esatta: 306.13700
- Massa monoisotopica: 306.136827821g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 23
- Conta legami ruotabili: 4
- Complessità: 480
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.5
- Superficie polare topologica: 41.9Ų
Proprietà sperimentali
- PSA: 44.12000
- LogP: 3.48210
2(1H)-Quinazolinone,1-(cyclopropylmethyl)-6-methoxy-4-phenyl- Letteratura correlata
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
4. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
33453-23-5 (2(1H)-Quinazolinone,1-(cyclopropylmethyl)-6-methoxy-4-phenyl-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso